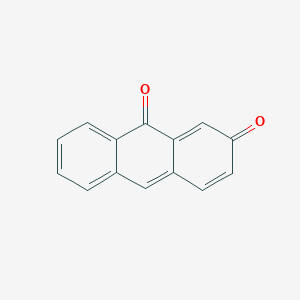
Anthracene-2,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{14})H({8})O(_{2}). It is a yellow crystalline solid that is poorly soluble in water but soluble in hot organic solvents. This compound is widely used in the paper industry, the production of synthetic dyes, and crop protection . It is also found in fossil fuels and certain plants as metabolites .
Synthetic Routes and Reaction Conditions:
Oxidation of Anthracene: This method involves the oxidation of anthracene using oxidizing agents such as chromium(VI) oxide.
Friedel-Crafts Reaction: This method involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl(_{3})).
Diels-Alder Reaction: This method uses naphthoquinone or benzoquinone as dienophiles and 1,3-butadiene as the diene.
Industrial Production Methods: The industrial production of anthracene-2,9-dione primarily relies on the oxidation of anthracene obtained from coal tar. This method is preferred due to its cost-effectiveness and scalability .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various derivatives.
Reduction: Reduction of this compound with copper can produce anthrone.
Common Reagents and Conditions:
Oxidizing Agents: Chromium(VI) oxide, hydrogen peroxide.
Reducing Agents: Copper.
Catalysts: Aluminum chloride (AlCl(_{3})) for Friedel-Crafts reactions.
Acids: Sulfuric acid for sulfonation reactions.
Major Products:
Anthraquinone-2-carboxylic acid: from oxidation.
Anthrone: from reduction.
1-Chloroanthraquinone: from sulfonation and subsequent chlorination.
Scientific Research Applications
Anthracene-2,9-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of anthracene-2,9-dione involves its redox properties. It acts as a redox catalyst, facilitating single electron transfer (SET) reactions. In the paper industry, it oxidizes the reducing ends of polysaccharides, protecting them from alkaline degradation . In medicinal applications, anthraquinone derivatives inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Anthracene-9,10-dione: Another isomer of anthraquinone with similar properties.
1,4-Dihydroxyanthraquinone: Known for its use in dye production.
2-Methylanthraquinone: Used in the synthesis of pharmaceuticals.
Uniqueness: Anthracene-2,9-dione is unique due to its versatility in industrial applications and its significant role in scientific research. Its ability to undergo various chemical reactions and form numerous derivatives makes it a valuable compound in multiple fields .
Properties
CAS No. |
61357-65-1 |
|---|---|
Molecular Formula |
C14H8O2 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
anthracene-2,9-dione |
InChI |
InChI=1S/C14H8O2/c15-11-6-5-10-7-9-3-1-2-4-12(9)14(16)13(10)8-11/h1-8H |
InChI Key |
RLISRKPLQXUHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC(=O)C=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















